molecular formula C9H11N3O3 B14219345 N-[2-(4-Nitroanilino)ethyl]formamide CAS No. 717110-29-7

N-[2-(4-Nitroanilino)ethyl]formamide

Cat. No.: B14219345
CAS No.: 717110-29-7
M. Wt: 209.20 g/mol
InChI Key: ZCKDSTNMVKUMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Nitroanilino)ethyl]formamide: is a chemical compound with the molecular formula C9H11N3O3. It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to an ethyl chain ending in a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Nitroanilino)ethyl]formamide typically involves the reaction of 4-nitroaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-Nitroanilino)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[2-(4-Nitroanilino)ethyl]formamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the development of new materials and chemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of nitroaniline derivatives in biological systems .

Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of products with specific properties .

Mechanism of Action

The mechanism of action of N-[2-(4-Nitroanilino)ethyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzyme activity or receptor binding, thereby exerting its effects .

Comparison with Similar Compounds

    N-[2-(4-Aminoanilino)ethyl]formamide: Similar structure but with an amino group instead of a nitro group.

    N-[2-(4-Methoxyanilino)ethyl]formamide: Contains a methoxy group instead of a nitro group.

    N-[2-(4-Chloroanilino)ethyl]formamide: Contains a chloro group instead of a nitro group.

Uniqueness: N-[2-(4-Nitroanilino)ethyl]formamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various redox reactions, making this compound versatile for different applications .

Properties

CAS No.

717110-29-7

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N-[2-(4-nitroanilino)ethyl]formamide

InChI

InChI=1S/C9H11N3O3/c13-7-10-5-6-11-8-1-3-9(4-2-8)12(14)15/h1-4,7,11H,5-6H2,(H,10,13)

InChI Key

ZCKDSTNMVKUMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCNC=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.